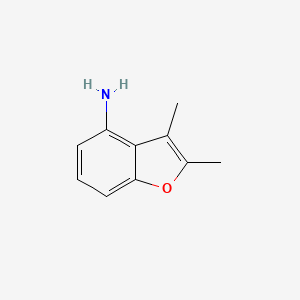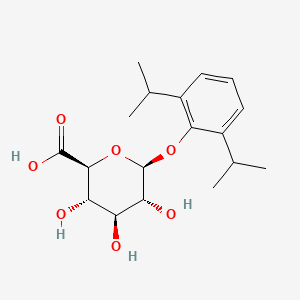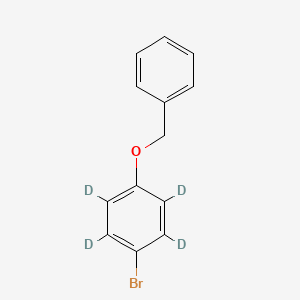![molecular formula C27H30ClN3O6 B562695 3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI) CAS No. 104831-94-9](/img/structure/B562695.png)
3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the sources I have access to .Applications De Recherche Scientifique
Stereoselectivity and Pharmacological Activity
- Research has shown that the stereoisomers of 3,5-Pyridinedicarboxylic acid derivatives, such as benidipine hydrochloride, exhibit significant differences in hypotensive activities. The alpha-isomer demonstrates a strong hypotensive effect compared to the beta-isomer (Muto et al., 1988).
Synthesis and Optical Activity
- The synthesis of optically active derivatives of this compound has been explored, with studies showing that certain enantiomers exhibit more potent antihypertensive effects and better inhibitory action on nimodipine binding to rat cardiac membrane homogenates (Ashimori et al., 1991).
Enzymatic Hydrolysis and Enantioselectivity
- Research into the enzymatic hydrolysis of derivatives, like Candida rugosa lipase-catalyzed hydrolysis, has shown that certain ester derivatives yield high enantiomeric ratios, contributing to the stereoselective production of these compounds (Sobolev et al., 2002).
Pharmacological Properties and Vasodilation
- Various studies have investigated the pharmacological properties of 3,5-Pyridinedicarboxylic acid derivatives, revealing their potential as vasodilators and calcium channel antagonists. Different optical isomers of these compounds exhibit varying degrees of effectiveness in modulating calcium channels and vasodilation (Meyer et al., 1981).
Biochemical Analysis and Calcium Antagonism
- The biochemical properties of these compounds, such as their interaction with calcium channels and the structural relationships affecting their activity, have been a focus of research. Studies have examined how different structural modifications influence their efficacy as calcium channel antagonists (Dagnino et al., 1986).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such as butyrobetaine hydroxylase . The role of these targets can vary, but they often play crucial roles in various biochemical pathways.
Mode of Action
It’s known that these types of compounds generally interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . This interaction can lead to changes in the biochemical pathways that the enzyme is involved in.
Biochemical Pathways
Similar compounds have been found to affect pathways involving the targeted enzymes . The downstream effects of these changes can vary widely, depending on the specific pathway and the role of the enzyme within it.
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract and excreted in urine . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have therapeutic effects in the prevention and therapy of atherosclerotic degradation of arterial walls . This suggests that the compound may have a beneficial effect on cardiovascular health.
Analyse Biochimique
Biochemical Properties
The compound is known to be involved in various biochemical reactions. It has been identified as a potent calcium antagonist , suggesting that it may interact with calcium channels in cells and potentially influence the function of enzymes and proteins that are calcium-dependent
Cellular Effects
The compound’s role as a calcium antagonist suggests that it could have significant effects on various types of cells and cellular processes . It may influence cell function by altering calcium signaling pathways, which are crucial for numerous cellular processes, including muscle contraction, neurotransmitter release, and gene expression
Molecular Mechanism
As a calcium antagonist, it likely exerts its effects at the molecular level by binding to calcium channels and inhibiting their function . This could lead to changes in calcium-dependent cellular processes, including enzyme activation or inhibition and changes in gene expression .
Propriétés
IUPAC Name |
5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-RXTBOWBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104831-94-9 |
Source


|
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104831-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
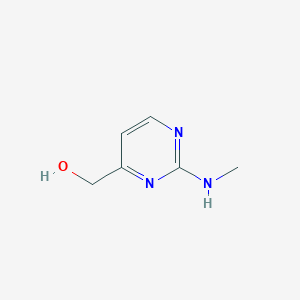
![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)
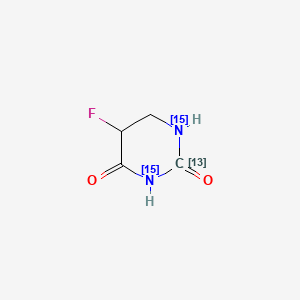
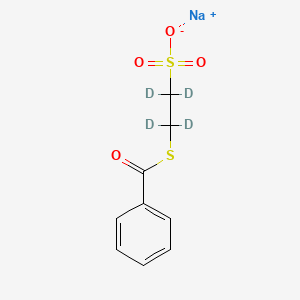
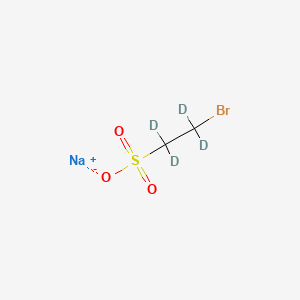
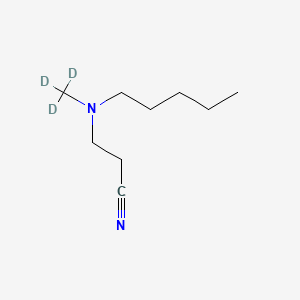
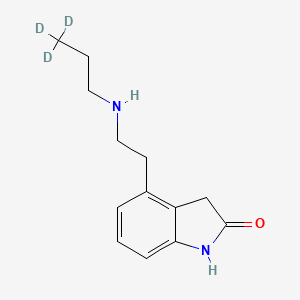

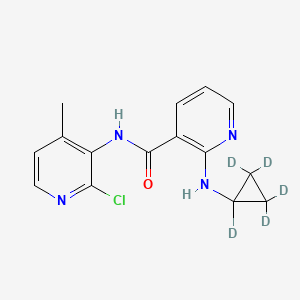
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)
